Heptanonitrile, 7-fluoro-
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Overview
Description
Heptanonitrile, 7-fluoro- is an organic compound with the molecular formula C7H12FN It is a derivative of heptanonitrile, where a fluorine atom is substituted at the seventh carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptanonitrile, 7-fluoro- typically involves the fluorination of heptanonitrile. One common method is the direct fluorination of heptanonitrile using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the seventh carbon position.
Industrial Production Methods: Industrial production of heptanonitrile, 7-fluoro- may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process requires stringent safety measures due to the highly reactive nature of fluorine.
Chemical Reactions Analysis
Types of Reactions: Heptanonitrile, 7-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or organolithium compounds.
Major Products:
Oxidation: Formation of heptanoic acid derivatives.
Reduction: Formation of 7-fluoroheptanamine.
Substitution: Formation of various substituted heptanonitrile derivatives.
Scientific Research Applications
Heptanonitrile, 7-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to the unique properties imparted by the fluorine atom.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of heptanonitrile, 7-fluoro- depends on its specific application. In general, the presence of the fluorine atom can significantly alter the compound’s reactivity and interaction with other molecules. Fluorine’s high electronegativity and small size can influence molecular interactions, binding affinities, and metabolic stability.
Comparison with Similar Compounds
Heptanonitrile: The non-fluorinated parent compound.
Hexyl cyanide: A similar nitrile compound with a different carbon chain length.
Fluorinated nitriles: Other nitrile compounds with fluorine substitution at different positions.
Uniqueness: Heptanonitrile, 7-fluoro- is unique due to the specific position of the fluorine atom, which can impart distinct chemical and physical properties compared to other fluorinated nitriles
Properties
CAS No. |
334-44-1 |
---|---|
Molecular Formula |
C7H12FN |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
7-fluoroheptanenitrile |
InChI |
InChI=1S/C7H12FN/c8-6-4-2-1-3-5-7-9/h1-6H2 |
InChI Key |
CFSMWCPJTYADHU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCF)CCC#N |
Origin of Product |
United States |
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